Cercosporin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Fungal Physiology and Secondary Metabolism:

Cercosporin biosynthesis is a complex process regulated by specific genes and enzymes. Studying these pathways helps scientists understand how fungi produce secondary metabolites and how these processes are regulated []. This knowledge can be valuable for developing strategies to control fungal growth and pathogenesis.

Investigation of Cercosporin's Biological Activities:

Research has revealed that cercosporin possesses various biological activities, including:

- Antioxidant properties: Studies suggest cercosporin may act as an antioxidant, potentially protecting cells from damage caused by free radicals.

- Cytotoxic effects: Cercosporin has been shown to exhibit cytotoxic effects on some cancer cell lines, making it a potential candidate for further investigation in cancer research.

- Insecticidal properties: Some studies indicate cercosporin may have insecticidal properties, although further research is needed to understand its potential as a biopesticide.

Cercosporin as a Tool in Gene Regulation Studies:

The genes involved in cercosporin biosynthesis can be used as markers to study gene regulation in fungi. By analyzing the expression of these genes under different conditions, researchers can gain insights into how fungi respond to environmental stimuli [].

Development of New Agricultural Products:

The understanding of cercosporin biosynthesis could pave the way for developing new agricultural products. For instance, researchers might be able to create genetically modified plants with enhanced resistance to fungal pathogens by manipulating the genes involved in cercosporin production in the fungi themselves [].

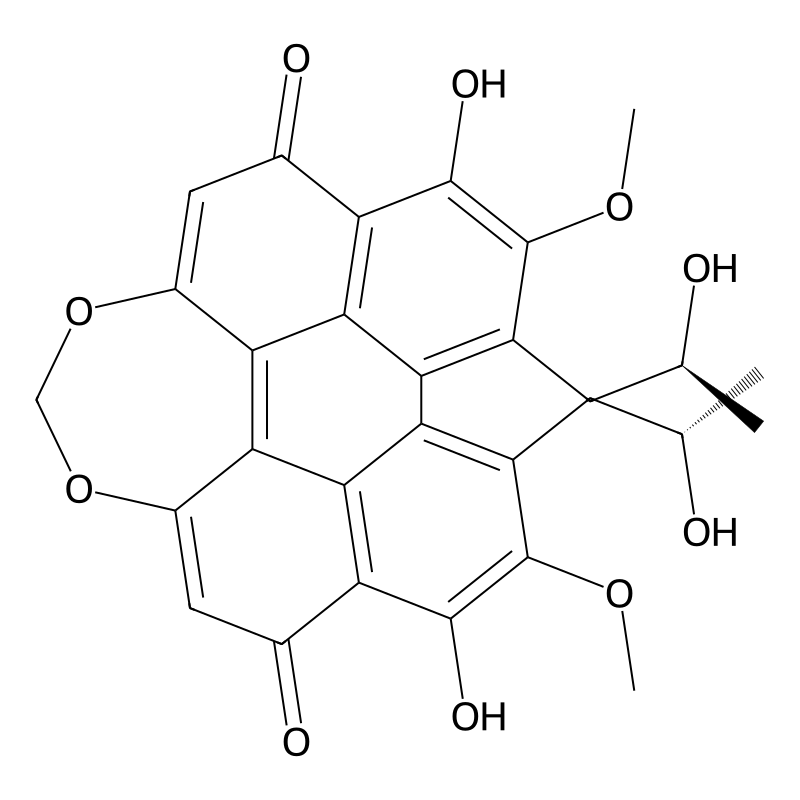

Cercosporin is a red pigment and a potent phytotoxin produced by various species of the fungus Cercospora. It belongs to the class of perylenequinonoid compounds, characterized by its complex structure involving multiple aromatic rings. The molecular formula of cercosporin is C29H26O10, and it is known for its role in plant pathogenesis, particularly in causing leaf spot diseases in crops such as tobacco and sugar beet .

- Formation of Reactive Oxygen Species: Upon irradiation, cercosporin reacts with molecular oxygen to produce singlet oxygen and other reactive species, which can damage cellular components in host plants.

- Oxidative Reactions: The compound undergoes various oxidative transformations, which include the cleavage of its aromatic rings and the formation of reactive intermediates such as naphthoquinones .

- Biochemical Interactions: Cercosporin's interaction with plant tissues leads to lipid peroxidation and protein denaturation, contributing to its phytotoxic effects .

Cercosporin exhibits significant biological activity, particularly as a phytotoxin:

- Phytotoxicity: It disrupts cellular functions in plant tissues, leading to necrosis and chlorosis. The mechanism involves oxidative stress induced by reactive oxygen species generated during its activation .

- Antifungal Properties: Interestingly, cercosporin also has antifungal properties against certain fungal pathogens, which may be leveraged for biocontrol applications in agriculture .

The biosynthesis of cercosporin involves a complex pathway primarily regulated by environmental factors such as light:

- Biosynthetic Gene Cluster: Key genes involved include CTB1 (a polyketide synthase), CTB3 (a bifunctional enzyme), and others that facilitate the condensation and modification of acetyl-CoA and malonyl-CoA units into the cercosporin structure .

- Light Regulation: The biosynthetic pathway is activated by light through signaling pathways involving calcium ions and protein kinases, which induce the expression of the CTB gene cluster necessary for cercosporin production .

- Intermediate Formation: Key intermediates such as nor-toralactone are synthesized before undergoing further modifications to yield the final product .

Cercosporin has several practical applications:

- Photocatalysis: Due to its ability to generate reactive oxygen species under visible light, cercosporin is explored as a photocatalyst in organic synthesis for selective oxidation reactions .

- Agricultural Biopesticide: Its antifungal properties make it a candidate for developing biopesticides against fungal pathogens affecting crops .

- Research Tool: Cercosporin serves as a model compound for studying plant-pathogen interactions and the biochemical pathways involved in phytotoxicity .

Studies on cercosporin interactions focus on its effects on both plant cells and other microorganisms:

- Plant Cell Interaction: Research has shown that cercosporin induces oxidative stress in plant cells, leading to programmed cell death and necrosis .

- Microbial Interactions: It has been observed that cercosporin can inhibit the growth of certain fungi while promoting resistance mechanisms in other microbial species, indicating a complex ecological role .

Cercosporin shares structural and functional similarities with several other compounds within the perylenequinone class. Here are some notable examples:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Elsinochrome A | C29H28O10 | Similar phytotoxic properties; involved in plant disease |

| Phleichrome | C30H28O10 | Exhibits antimicrobial activity; structurally similar |

| Fusarochromene | C29H26O9 | Known for its role in fungal pathogenesis; similar biosynthetic origin |

Uniqueness of Cercosporin

Cercosporin is unique due to its specific biosynthetic pathway regulated by environmental cues like light, which distinguishes it from other perylenequinones that may not exhibit such sensitivity. Its dual role as both a phytotoxin and an antifungal agent further sets it apart from similar compounds, making it a subject of interest for both agricultural applications and biochemical research .

Cercosporin belongs to the perylenequinone family of natural products, characterized by a distinctive pentacyclic conjugated chromophore that gives rise to its remarkable photoactive properties [1] [2]. The core architecture consists of a highly oxidized perylene backbone with quinone functionalities at positions 3 and 10, creating an extended π-electron system that is fundamental to its biological activity [3].

The perylenequinone core of cercosporin features a planar aromatic framework that undergoes significant distortion due to steric interactions between substituents [4] [5]. This distortion from planarity is crucial for the molecule's unique stereochemical properties and biological function. The pentacyclic system comprises fused benzene rings with two quinone carbonyls that serve as electron-accepting groups, enabling the molecule to participate in redox reactions essential for its phototoxic activity [6].

The structural integrity of the perylenequinone core is maintained through extensive conjugation, which allows for efficient light absorption in the visible spectrum (400-600 nanometers) [7] [8]. This conjugated system is responsible for cercosporin's characteristic deep red coloration and its ability to absorb solar radiation effectively [9].

Atropisomerism and Stereochemical Features

Cercosporin exhibits fascinating stereochemical properties, most notably its atropisomerism, which arises from restricted rotation around the central bond connecting the two halves of the molecule [1] [4]. The compound exists as a single atropisomer under physiological conditions, demonstrating M-helicity (left-handed helical chirality) [3] [10].

The atropisomerism in cercosporin is particularly interesting because it can undergo thermal equilibration at elevated temperatures. At 37°C, cercosporin readily atropisomerizes to form approximately a 1:1 mixture with its epi-form [3]. This relatively low atropisomerization barrier is attributed to the presence of the seven-membered methylenedioxy ring, which reduces the steric constraints compared to other perylenequinones [3].

The molecule possesses two stereogenic centers located at the hydroxypropyl side chains (C14 and C17), both having R-configuration [10]. The combination of axial chirality from the helical core and point chirality from the side chains creates a complex stereochemical environment that influences both the molecule's conformation and its biological activity [10].

The helical nature of cercosporin has been confirmed through chirality induction studies in liquid crystals, demonstrating that the M-helicity of the core determines the overall chiroptical properties of the molecule [10]. This structural feature is crucial for understanding cercosporin's interactions with biological targets and its mechanism of action.

Photoactivation Mechanisms

Cercosporin functions as a highly efficient photosensitizer through a well-characterized Type II photosensitization mechanism [7] [11]. Upon absorption of visible light, particularly in the wavelength range of 468-473 nanometers, cercosporin undergoes electronic excitation from its ground state (S₀) to the first excited singlet state (S₁) [12] [9].

The photoactivation process follows a sequential pathway: S₀ → S₁ → T₁ → reactive oxygen species generation [6]. After initial excitation, cercosporin undergoes efficient intersystem crossing to form a long-lived triplet state (T₁) [13]. This triplet state is crucial for the photosensitization process as it has sufficient energy and lifetime to interact with molecular oxygen [12].

The primary mechanism of cercosporin's phototoxicity involves energy transfer from the excited triplet state to ground-state molecular oxygen (³O₂), generating singlet oxygen (¹O₂) with remarkable efficiency [11] [12]. The quantum yield for singlet oxygen production by cercosporin ranges from 0.81 to 0.97, making it one of the most efficient naturally occurring photosensitizers [6] [14].

In addition to singlet oxygen generation, cercosporin can produce superoxide radicals (O₂⁻) through electron transfer mechanisms when suitable reducing substrates are present [12]. This dual capability for generating multiple reactive oxygen species contributes to its broad-spectrum toxicity against various organisms [11].

The light-dependent activation of cercosporin serves as a natural regulatory mechanism, allowing the producing fungus to control toxin activity based on environmental light conditions [6]. This photoactivation requirement explains why cercosporin biosynthesis is completely dependent upon light exposure, with fungi grown in darkness showing no cercosporin accumulation [6].

Solubility and Stability Characteristics

Cercosporin exhibits distinctive solubility properties that reflect its amphiphilic nature, combining hydrophobic aromatic regions with hydrophilic hydroxyl and methoxy substituents [15] [16]. The compound demonstrates good solubility in organic solvents, with consistent values of 1 milligram per milliliter reported for ethanol, methanol, and dimethyl sulfoxide [15] [16].

The aqueous solubility of cercosporin is markedly limited, with values around 1 milligram per liter in water [16]. This low water solubility is typical of perylenequinone compounds and influences their biological distribution and cellular uptake mechanisms. The amphiphilic character facilitates cercosporin's integration into cellular membranes, where it can cause significant oxidative damage upon photoactivation [17].

Stability studies reveal that cercosporin is stable in the absence of light, particularly in liquid media lacking bacteria or other degrading agents [18]. However, the compound becomes reactive upon light exposure, leading to the generation of reactive oxygen species that can cause its own degradation over time [18]. The recommended storage temperature of -20°C helps maintain long-term stability [15].

The crystal structure of cercosporin has been observed in various forms, with crystalline deposits ranging from 0.5-1 micrometers to several micrometers in length, depending on culture conditions [19]. These crystals can aggregate to form larger structures upon release from fungal cells [19].

Temperature stability varies with the specific conditions, but cercosporin demonstrates reasonable thermal stability under normal laboratory conditions. The reported melting points range from 225-228°C to 241°C, depending on the purity and crystalline form [15] [16]. This relatively high melting point indicates strong intermolecular interactions in the solid state, likely involving hydrogen bonding between hydroxyl groups and π-π stacking interactions between aromatic rings.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Yao J, Qin L, Miao S, Wang X, Wu X. Overexpression of miR-506 suppresses proliferation and promotes apoptosis of osteosarcoma cells by targeting astrocyte elevated gene-1. Oncol Lett. 2016 Sep;12(3):1840-1848. Epub 2016 Jul 8. PubMed PMID: 27602115; PubMed Central PMCID: PMC4998420.

3: Trautmann M, Sievers E, Aretz S, Kindler D, Michels S, Friedrichs N, Renner M, Kirfel J, Steiner S, Huss S, Koch A, Penzel R, Larsson O, Kawai A, Tanaka S, Sonobe H, Waha A, Schirmacher P, Mechtersheimer G, Wardelmann E, Büttner R, Hartmann W. SS18-SSX fusion protein-induced Wnt/β-catenin signaling is a therapeutic target in synovial sarcoma. Oncogene. 2014 Oct 16;33(42):5006-16. doi: 10.1038/onc.2013.443. Epub 2013 Oct 28. PubMed PMID: 24166495.

4: Matsuzaki S, Darcha C. Involvement of the Wnt/β-catenin signaling pathway in the cellular and molecular mechanisms of fibrosis in endometriosis. PLoS One. 2013 Oct 4;8(10):e76808. doi: 10.1371/journal.pone.0076808. eCollection 2013. PubMed PMID: 24124596; PubMed Central PMCID: PMC3790725.

5: Landman EB, Miclea RL, van Blitterswijk CA, Karperien M. Small molecule inhibitors of WNT/β-catenin signaling block IL-1β- and TNFα-induced cartilage degradation. Arthritis Res Ther. 2013 Aug 21;15(4):R93. doi: 10.1186/ar4273. PubMed PMID: 23965253; PubMed Central PMCID: PMC3978727.

6: Gandhirajan RK, Staib PA, Minke K, Gehrke I, Plickert G, Schlösser A, Schmitt EK, Hallek M, Kreuzer KA. Small molecule inhibitors of Wnt/beta-catenin/lef-1 signaling induces apoptosis in chronic lymphocytic leukemia cells in vitro and in vivo. Neoplasia. 2010 Apr;12(4):326-35. PubMed PMID: 20360943; PubMed Central PMCID: PMC2847740.

7: Wei W, Chua MS, Grepper S, So S. Small molecule antagonists of Tcf4/beta-catenin complex inhibit the growth of HCC cells in vitro and in vivo.

8: Minke KS, Staib P, Puetter A, Gehrke I, Gandhirajan RK, Schlösser A, Schmitt EK, Hallek M, Kreuzer KA. Small molecule inhibitors of WNT signaling effectively induce apoptosis in acute myeloid leukemia cells. Eur J Haematol. 2009 Mar;82(3):165-75. doi: 10.1111/j.1600-0609.2008.01188.x. Epub 2008 Nov 20. PubMed PMID: 19067737.

Explore Compound Types